molecular formula C12H18BrNO3 B6218849 tert-butyl 4-(2-bromoacetyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 2751611-71-7

tert-butyl 4-(2-bromoacetyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B6218849
CAS No.: 2751611-71-7
M. Wt: 304.2
InChI Key:
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Description

tert-Butyl 4-(2-bromoacetyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate: is a complex organic compound featuring a bicyclic structure with a tert-butyl ester group and a bromoacetyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-bromoacetyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves multi-step organic reactions. One common method includes the annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and is highly diastereoselective.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(2-bromoacetyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide could be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be employed.

Major Products: The major products of these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amide derivative.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 4-(2-bromoacetyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate can serve as a building block for more complex molecules. Its unique structure makes it valuable for constructing bicyclic frameworks.

Biology and Medicine: The compound’s potential biological activity could be explored for developing new pharmaceuticals. Its bicyclic structure might interact with biological targets in unique ways, offering opportunities for drug discovery.

Industry: In the chemical industry, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.

Mechanism of Action

The exact mechanism of action for tert-butyl 4-(2-bromoacetyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is not well-documented. its effects would likely involve interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The bromoacetyl group could act as an electrophile, reacting with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(2-bromoacetyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific bicyclic structure and the presence of both a tert-butyl ester and a bromoacetyl group. This combination of functional groups and structural features distinguishes it from other similar compounds, potentially offering unique reactivity and applications.

Properties

CAS No.

2751611-71-7

Molecular Formula

C12H18BrNO3

Molecular Weight

304.2

Purity

95

Origin of Product

United States

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